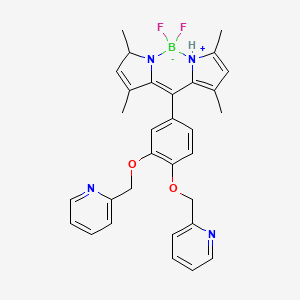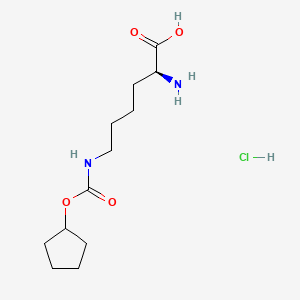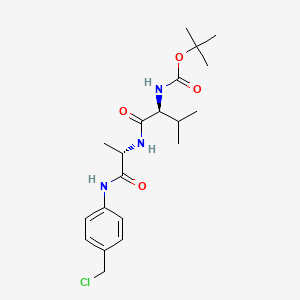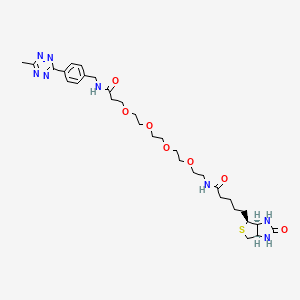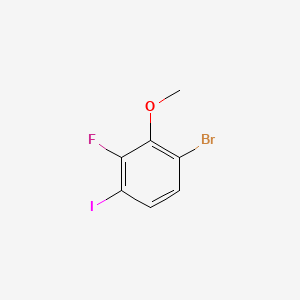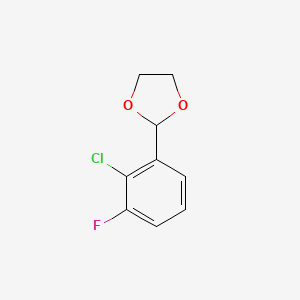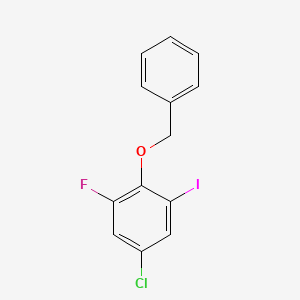
2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include its behavior towards heat, electricity, and reactivity with other substances .Mecanismo De Acción
2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene has a wide range of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. In addition, it has been found to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. Furthermore, it has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the metabolism of prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. In addition, it has been found to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. Furthermore, it has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the metabolism of prostaglandins. Moreover, it has been found to have an inhibitory effect on the enzyme xanthine oxidase, which is involved in the metabolism of purines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene has several advantages for use in laboratory experiments. It is a versatile intermediate that can be used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for scientific research. However, it also has some limitations for use in laboratory experiments. It is a highly reactive compound, and its reactivity can lead to the formation of undesired by-products. Furthermore, it is a highly toxic compound, and its use in laboratory experiments should be done with caution.
Direcciones Futuras
2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene has a wide range of potential applications in scientific research. The compound has been found to have an inhibitory effect on several enzymes, making it a promising tool for the development of new therapeutic agents. In addition, it can be used in the synthesis of novel fluorinated compounds and for the preparation of fluorinated polymers. Furthermore, it can be used as a catalyst in organic reactions and as a building block for the synthesis of other compounds. Finally, it can be used to study the mechanism of action of various compounds and to develop new strategies for drug design.
Métodos De Síntesis
2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene is typically synthesized through a two-step process. The first step involves the reaction of 2-bromobenzyl alcohol with chloro-1-fluoro-3-iodobenzene in the presence of a base. This reaction produces 2-(2-bromobenzyloxy)-5-chloro-1-fluoro-3-iodobenzene. The second step involves the reduction of the 2-bromobenzyloxy group to the corresponding benzyloxy group using a reductant such as sodium borohydride. This two-step process results in the formation of this compound.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene is widely used in scientific research due to its versatile properties. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has been used for the synthesis of novel fluorinated compounds and for the preparation of fluorinated polymers. Moreover, it has been used as a catalyst in organic reactions, as a starting material for the synthesis of heterocyclic compounds, and as a building block for the synthesis of other compounds.
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-1-fluoro-3-iodo-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFIO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBKXOIOORUVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.56 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


